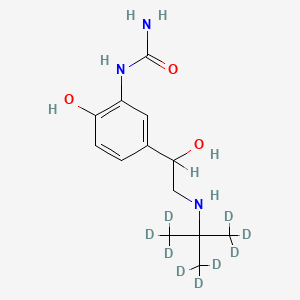

Carbuterol-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbuterol-d9 is a deuterated version of the β2-adrenergic receptor agonist carbuterol. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research, particularly in the fields of neurology, respiratory drugs, and enzyme activators .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbuterol-d9 involves the incorporation of deuterium atoms into the carbuterol molecule. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of the carbuterol molecule.

Deuteration: The hydrogen atoms in the carbuterol molecule are replaced with deuterium atoms through a process called deuteration. This can be achieved using deuterated reagents or solvents.

Formation of Hemisulfate Salt: The deuterated carbuterol is then reacted with sulfuric acid to form the hemisulfate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of carbuterol are synthesized and deuterated.

Purification: The deuterated carbuterol is purified using techniques such as crystallization or chromatography.

Salt Formation: The purified deuterated carbuterol is reacted with sulfuric acid to form the hemisulfate salt, which is then isolated and dried.

Analyse Chemischer Reaktionen

Types of Reactions

Carbuterol-d9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbuterol oxides, while reduction may produce carbuterol alcohols .

Wissenschaftliche Forschungsanwendungen

Carbuterol-d9 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for accurate data analysis.

Biology: Employed in studies related to enzyme activation and neurotransmission.

Medicine: Investigated for its potential therapeutic effects in respiratory diseases, pain, inflammation, and neurological disorders.

Wirkmechanismus

Carbuterol-d9 exerts its effects by acting as a β2-adrenergic receptor agonist. The mechanism involves:

Binding to Receptors: The compound binds to β2-adrenergic receptors on the surface of target cells.

Activation of Pathways: This binding activates intracellular signaling pathways, leading to various physiological responses.

Molecular Targets: The primary molecular targets include β2-adrenergic receptors, which are involved in processes such as bronchodilation and vasodilation.

Vergleich Mit ähnlichen Verbindungen

Carbuterol-d9 can be compared with other similar compounds, such as:

Carbuterol: The non-deuterated version of the compound.

Salbutamol: Another β2-adrenergic receptor agonist used in respiratory treatments.

Terbutaline: A β2-adrenergic receptor agonist with similar therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications .

Biologische Aktivität

Carbuterol-d9 is a deuterated analog of clenbuterol, primarily recognized for its role as a selective β2-adrenergic receptor agonist. This compound has garnered attention in both pharmacological and analytical chemistry contexts due to its enhanced stability and utility in various biological studies. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in research, and relevant case studies.

This compound operates primarily through its interaction with β2-adrenergic receptors. The binding of this compound to these receptors initiates a cascade of intracellular signaling pathways that result in various physiological responses. Key aspects of its mechanism include:

- Binding to Receptors : this compound selectively binds to β2-adrenergic receptors located on the surface of target cells.

- Activation of Pathways : This binding activates pathways that lead to bronchodilation, vasodilation, and modulation of neurotransmitter release.

- Molecular Targets : The primary molecular targets are β2-adrenergic receptors, which play critical roles in respiratory function and muscle metabolism.

Applications in Research

This compound is employed in several research domains, including:

- Pharmacokinetics : Due to the incorporation of deuterium, this compound allows for precise tracking in pharmacokinetic studies, enhancing the understanding of its metabolism and distribution within biological systems.

- Therapeutic Studies : It is investigated for potential therapeutic effects in respiratory diseases, pain management, inflammation, and neurological disorders.

- Analytical Chemistry : As a stable isotope-labeled compound, it serves as a reference standard for analytical methods, facilitating accurate data analysis in various experimental settings.

Comparative Biological Activity

The biological activity of this compound is closely related to that of clenbuterol. Below is a comparison table highlighting their similarities and differences:

| Feature | This compound | Clenbuterol |

|---|---|---|

| Structure | Deuterated analog of clenbuterol | Non-deuterated β2-adrenergic agonist |

| Mechanism | Selective β2-adrenergic agonist | Selective β2-adrenergic agonist |

| Stability | Enhanced due to deuterium labeling | Standard stability |

| Applications | Research tool in pharmacokinetics | Therapeutic use in respiratory diseases |

| Regulatory Status | Primarily for research use | Approved for specific medical uses |

Study 1: Pharmacokinetics and Metabolism

A study conducted on the pharmacokinetics of this compound demonstrated its efficacy in tracing absorption and distribution patterns within biological matrices. By utilizing liquid chromatography-mass spectrometry (LC-MS), researchers were able to track the concentration of this compound and its metabolites across various tissues. This study highlighted the importance of deuterium labeling in understanding drug behavior and potential side effects .

Study 2: Therapeutic Potential

Research into the therapeutic potential of this compound has shown promise for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). In animal models, this compound exhibited bronchodilatory effects comparable to those observed with clenbuterol, suggesting its viability as a therapeutic agent. Furthermore, studies indicated that this compound could modulate inflammatory responses effectively .

Eigenschaften

IUPAC Name |

[5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXXQOFIRIICG-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.